For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Bromopyridine: Physical and Chemical Properties
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromopyridine, a key heterocyclic organic compound. Its utility as a synthetic intermediate in pharmaceuticals, agrochemicals, and dyestuffs makes a thorough understanding of its characteristics essential for researchers in organic synthesis and drug development.[1][2]
Core Physical Properties
4-Bromopyridine is a colorless to pale yellow liquid or beige moist crystalline solid with a pungent odor.[2] It is known to be soluble in organic solvents, while its hydrochloride salt is soluble in water, DMSO, and methanol.[1][2]
Quantitative Physical Data
The following table summarizes the key physical properties of 4-Bromopyridine and its common salt forms.
| Property | 4-Bromopyridine | 4-Bromopyridine Hydrochloride | 4-Bromopyridine Hydrobromide | Source(s) |
| CAS Number | 1120-87-2 | 19524-06-2 | 74129-11-6 | [3][4][5] |
| Molecular Formula | C₅H₄BrN | C₅H₅BrClN | C₅H₅Br₂N | [2][4][5] |
| Molecular Weight | 158.00 g/mol | 194.46 g/mol | 238.91 g/mol | [6][7] |
| Melting Point | 53-56 °C | ~270 °C (decomposition) | Not specified | [3][4] |
| Boiling Point | ~183 °C (estimate) | Not applicable | Not applicable | [3] |
| Density | ~1.645 g/cm³ | Not specified | Not specified | [3] |
| pKa | 3.35 ± 0.10 (Predicted) | Not applicable | Not applicable | [2] |
| Appearance | Colorless to pale yellow liquid or beige moist crystals | White to peach powder/crystals | Not specified | [2][8] |
| Solubility | Soluble in organic solvents, insoluble in water. | Soluble in DMSO, Methanol, and Water. | Not specified | [1][2][8] |
Chemical Structure and Reactivity
4-Bromopyridine consists of a pyridine ring substituted with a bromine atom at the 4-position.[2] This structure makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions.
Reactivity Profile
-
Cross-Coupling Reactions: 4-Bromopyridine is frequently used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] This allows for the formation of C-C bonds, introducing aryl or other organic fragments at the 4-position of the pyridine ring.
-
Nucleophilic Substitution: The pyridine ring is electron-deficient, which can influence the reactivity of the bromine substituent towards nucleophilic substitution, although this is less common than cross-coupling.
-
Metal-Halogen Exchange: This reaction can be challenging due to the potential for dimerization of the resulting pyridyl anion intermediate.[9]
-
Salt Formation: The nitrogen atom in the pyridine ring is basic and readily reacts with acids to form salts, such as 4-Bromopyridine hydrochloride.[10]
Experimental Protocols
Determination of Melting Point (Capillary Method)
The melting point of a solid is a crucial indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[11]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered 4-Bromopyridine is packed into a capillary tube to a height of 2-3 mm.[12] The tube is tapped to ensure dense packing.[13]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a MelTemp or a Thiele tube.[13] The apparatus is equipped with a thermometer or a digital temperature sensor.
-
Heating: The sample is heated rapidly to about 15-20°C below the expected melting point. Then, the heating rate is reduced to 1-2°C per minute to allow for thermal equilibrium.[12]
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range.
Determination of Boiling Point (Micro-Reflux Method)
For small sample volumes, the micro-boiling point method provides an accurate determination.[14]
Methodology:
-
Apparatus Setup: Approximately 0.5 mL of liquid 4-Bromopyridine is placed in a small test tube with a magnetic stir bar. A thermometer is positioned so that its bulb is about 1 cm above the liquid surface. The test tube is placed in a heating block on a hot plate stirrer.
-
Heating: The sample is heated gently with stirring.
-
Observation: The liquid will begin to boil, and a ring of condensing vapor (refluxing) will become visible on the test tube walls.[14]
-
Measurement: The thermometer bulb should be at the level of this reflux ring. The stable temperature reading at this point is the boiling point.
Suzuki-Miyaura Cross-Coupling Reaction
This is a powerful method for forming C-C bonds and is a common application for 4-Bromopyridine.
General Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), 4-Bromopyridine (1 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.5 mol%), and a base (e.g., K₂CO₃, K₃PO₄) are combined.[15][16]
-
Solvent Addition: A suitable solvent system, often a mixture like 1,4-dioxane and water, is added via syringe.[16][17] The mixture is often degassed by bubbling argon through it.
-
Reaction Execution: The reaction mixture is stirred and heated (e.g., to 100°C) until the starting material is consumed, as monitored by techniques like TLC or GC-MS.[15][17]
-
Work-up and Purification: After cooling, the mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).[16][18] The combined organic layers are dried and concentrated. The crude product is then purified, commonly by column chromatography on silica gel.[15]
Safety and Handling
4-Bromopyridine may cause irritation to the skin, eyes, and respiratory system.[2] It is also considered flammable.[2] The hydrochloride salt is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[19] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this chemical.[4][20] It should be stored in a cool, dry place, protected from moisture and incompatible materials like strong bases and oxidizing agents.[1]
References
- 1. 4-Bromopyridine hydrochloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Bromopyridine | 1120-87-2 [chemicalbook.com]
- 4. 4-Bromopyridine 99 19524-06-2 [sigmaaldrich.com]
- 5. 4-Bromopyridine Hydrobromide | C5H5Br2N | CID 44630127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 4-Bromopyridine | C5H4BrN | CID 14268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromopyridine hydrochloride | 19524-06-2 [chemicalbook.com]
- 9. scite.ai [scite.ai]
- 10. huarongpharma.com [huarongpharma.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rose-hulman.edu [rose-hulman.edu]
- 19. 4-Bromopyridine Hydrochloride | 19524-06-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 20. 4-溴吡啶 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
